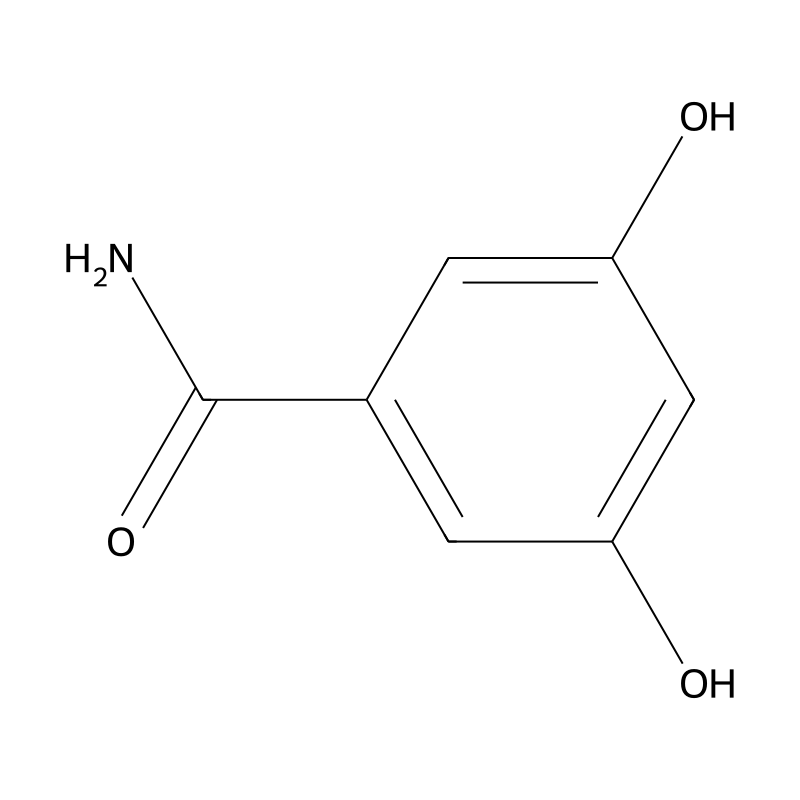

3,5-Dihydroxybenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antioxidant and Antibacterial Activities

Scientific Field: Biochemistry and Pharmacology Summary of Application: 3,5-Dihydroxybenzamide has been studied for its potential antioxidant and antibacterial properties. These properties are crucial in the development of new therapeutic agents. Methods of Application:

Characterization: The compounds were characterized using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods.

Antioxidant Activity: Determined by total antioxidant, free radical scavenging, and metal chelating activity assays.

Antibacterial Activity: In vitro growth inhibitory activity was tested against different bacteria. Some synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared to standards.

Cyanothiophene-Based Phenolic Compound Distribution

Scientific Field: Chemistry and Food Science Summary of Application: A cyanothiophene-based phenolic compound, which includes 3,5-Dihydroxybenzamide in its structure, was synthesized and its distribution in olive oil-in-water emulsions was studied. Methods of Application:

Antioxidant Properties: Evaluated in vitro and compared to Trolox and resveratrol.

Distribution Study: The distribution of SIM-53B in olive oil-in-water emulsions was assessed using partition constants. Results: SIM-53B was predominantly distributed in the interfacial region of the emulsions, suggesting potential lipid protection in biomembranes or other lipid-based systems.

Glucokinase Activators for Antihyperglycemic Activity

Scientific Field: Medicinal Chemistry and Endocrinology Summary of Application: 3,5-Dihydroxybenzamide derivatives were designed and synthesized as glucokinase (GK) activators to evaluate their antihyperglycemic activity. Methods of Application:

Synthesis and Evaluation: A series of 3,5-disubstituted benzamide analogues were synthesized and evaluated as GK activators through in vitro assay and in silico docking studies.

Safety and Hazard Analysis

Scientific Field: Industrial Safety Summary of Application: The compound’s safety profile, including hazard statements and precautionary statements, is analyzed to ensure safe handling and usage in industrial and laboratory settings. Methods of Application:

Risk Assessment: Evaluating the compound’s potential risks based on its physical and chemical properties.

Regulatory Compliance: Ensuring adherence to safety regulations. Results: Proper handling procedures and safety measures are established to mitigate risks associated with skin and eye irritation.

Analytical Chemistry

Scientific Field: Analytical Chemistry Summary of Application: 3,5-Dihydroxybenzamide is utilized in analytical chemistry as a standard or reference compound due to its well-characterized properties. Methods of Application:

Calibration: Used in calibrating instruments and validating analytical methods.

Quantitative Analysis: Serves as a reference for quantifying other substances. Results: Contributes to the accuracy and reliability of analytical results.

3,5-Dihydroxybenzamide is an organic compound with the molecular formula and a molecular weight of approximately 153.14 g/mol. This compound features two hydroxyl groups located at the 3 and 5 positions of the benzene ring, along with an amide functional group. It appears as a white to light yellow crystalline solid and is soluble in various organic solvents. The compound is often utilized in biochemical research due to its interesting structural properties and biological activities .

- Oxidation: The hydroxyl groups can be oxidized to form corresponding quinones. Common reagents for this reaction include potassium permanganate and hydrogen peroxide under acidic conditions.

- Reduction: If substituted with nitro groups, these can be reduced to amines using reagents like palladium on carbon in the presence of hydrogen gas.

- Substitution Reactions: The hydroxyl groups or the amide nitrogen can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents under basic conditions .

3,5-Dihydroxybenzamide has been studied for its potential biological activities, particularly its anticancer properties. Research indicates that it can inhibit the growth of certain cancer cell lines by interfering with protein synthesis mechanisms. Additionally, it exhibits anti-inflammatory effects, making it a candidate for further pharmacological studies . The compound has also shown activity against various pathogens, including fungi like Candida glabrata, suggesting its potential as an antimicrobial agent .

The synthesis of 3,5-dihydroxybenzamide typically involves the following steps:

- Starting Materials: The synthesis often begins with 3,5-dihydroxybenzoic acid.

- Acylation Reaction: This acid is reacted with an amine (usually an amine derivative) in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

- Solvent and Conditions: The reaction is generally conducted in organic solvents such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to facilitate the reaction .

3,5-Dihydroxybenzamide finds applications across various fields:

- Pharmaceuticals: Due to its anticancer and anti-inflammatory properties, it is studied for potential therapeutic uses.

- Biochemistry: It serves as a useful building block in synthetic organic chemistry for creating more complex molecules.

- Cosmetics: Some derivatives of this compound are investigated for their skin-whitening effects due to their ability to inhibit melanin production .

Studies on 3,5-dihydroxybenzamide have focused on its interactions with biological targets, particularly enzymes involved in cancer progression and inflammation. It is known to bind to specific enzyme active sites, inhibiting their function and leading to reduced cellular proliferation and inflammation. These interactions are crucial for understanding its mechanism of action as a potential therapeutic agent .

Several compounds share structural similarities with 3,5-dihydroxybenzamide. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 3-Hydroxybenzamide | C7H7NO2 | Contains one hydroxyl group; less polar. |

| 4-Hydroxybenzamide | C7H7NO2 | Hydroxyl group at position 4; different reactivity. |

| 3,4-Dihydroxybenzamide | C7H7NO3 | Hydroxyl groups at positions 3 and 4; similar biological activity but different properties. |

| 2,4-Dihydroxybenzoic acid | C7H6O4 | Contains two hydroxyl groups; used in metabolic studies. |

Uniqueness of 3,5-Dihydroxybenzamide

The unique positioning of hydroxyl groups at the 3 and 5 positions on the benzene ring distinguishes 3,5-dihydroxybenzamide from other similar compounds. This specific arrangement contributes to its distinct chemical reactivity and biological activity profile, making it a valuable compound in research settings focused on drug development and biochemical applications .

Direct Amidation from 3,5-Dihydroxybenzoic Acid

The most straightforward approach to synthesizing 3,5-dihydroxybenzamide involves the direct conversion of 3,5-dihydroxybenzoic acid through classical amidation methodologies [1] [2]. The preparation of the precursor 3,5-dihydroxybenzoic acid itself follows established protocols involving disulfonation of benzoic acid followed by hydrolysis of the disulfonate intermediate [3]. This synthetic route begins with benzoic acid and oleum as raw materials, utilizing chemical methods that demonstrate simplicity and cost-effectiveness for industrial applications [4].

The acid chloride route represents the most commonly employed classical methodology for benzamide formation [5] [6]. In this approach, 3,5-dihydroxybenzoic acid undergoes conversion to the corresponding acid chloride using thionyl chloride, followed by treatment with ammonia to yield the target benzamide [7] [5]. The reaction mechanism proceeds through nucleophilic acyl substitution, where ammonia acts as the nucleophile attacking the electrophilic carbonyl carbon of the acid chloride [5] [6]. The process typically requires temperatures ranging from 0 to 80 degrees Celsius and reaction times of 2 to 6 hours, achieving yields between 70 and 85 percent [6].

Alternative Classical Approaches

Thermal amidation represents another viable classical route, particularly effective for less challenging substrate combinations [8]. The method involves heating 3,5-dihydroxybenzoic acid with urea and boric acid at temperatures between 180 and 185 degrees Celsius for approximately 2.5 hours [9]. This approach has demonstrated yields ranging from 65 to 75 percent, with the advantage of producing minimal waste compared to other methodologies [8] [9].

The esterification-amidation sequence offers an environmentally friendlier alternative to acid chloride chemistry [10]. This method involves treating benzoic acid with methanol in the presence of a strong cation exchanger resin, followed by ammonolysis of the resulting methyl ester with concentrated aqueous ammonia [10]. The process operates under mild conditions at room temperature, achieving yields between 63 and 79 percent while avoiding the formation of toxic intermediates such as benzoyl chloride [10].

Microwave-Assisted and Green Chemistry Approaches

Microwave-Enhanced Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating benzamide formation reactions [11] [12]. The technology operates at fixed frequencies of 2.4 gigahertz, providing energy equivalent to 0.3 calories per mole through dielectric heating mechanisms [11] [13]. Microwave irradiation induces specific interactions between materials and electromagnetic waves, resulting in dramatically reduced reaction times compared to conventional heating methods [12].

In the context of benzamide hydrolysis reactions, microwave conditions complete the process in approximately 7 minutes with yields reaching 99 percent, compared to conventional methods requiring one hour for completion [12]. The microwave-assisted approach demonstrates exceptional efficiency for the hydrolysis of benzamide precursors using sulfuric acid solutions [11] [13]. The reaction conditions typically involve treating the substrate with 20 percent sulfuric acid under microwave irradiation at 100 degrees Celsius [11] [13].

Green Chemistry Methodologies

Silica-catalyzed amidation represents a significant advancement in green chemistry approaches for benzamide synthesis [14]. This methodology employs silica gel as both solid support and catalyst, enabling direct amidation of carboxylic acids with amines under microwave irradiation [14]. The approach demonstrates substantial improvements over previously described methods, offering enhanced efficiency and reduced environmental impact [14].

The silica-catalyzed process operates at temperatures between 140 and 160 degrees Celsius for reaction times of approximately 30 minutes, achieving yields ranging from 80 to 95 percent [15]. The method proves particularly effective for aromatic carboxylic acids, though aliphatic substrates also demonstrate good reactivity [14]. The use of para-cymene as a biobased solvent alternative to toluene further enhances the environmental profile of this approach [15].

Aqueous micelle systems represent another green chemistry innovation for amidation reactions [8]. These systems utilize coupling agents such as one-cyano-2-ethoxy-2-oxoethylidenaminooxy dimethylamino-morpholino-carbenium hexafluorophosphate in aqueous media, achieving high efficiency while minimizing organic solvent usage [8].

Protective Group Strategies for Hydroxyl Functionalities

Silyl Protection Systems

The presence of two hydroxyl groups in 3,5-dihydroxybenzamide necessitates careful consideration of protective group strategies during synthetic sequences [1] [16]. Silyl protecting groups represent the most commonly employed methodology for hydroxyl protection, offering excellent stability and selective removal conditions [17] [18].

Trimethylsilyl groups provide basic protection for hydroxyl functionalities, introduced using hexamethyldisilazane or chlorotrimethylsilane under mild conditions [18]. The trimethylsilyl ether exhibits low stability toward acidic media but can be selectively removed using fluoride sources such as tetrabutylammonium fluoride [17] [18]. The relative stability order follows the pattern: trimethylsilyl (1) < triethylsilyl (64) < tert-butyldimethylsilyl (20,000) < triisopropylsilyl (700,000) < tert-butyldiphenylsilyl (5,000,000) [17].

The tert-butyldimethylsilyl protecting group offers enhanced stability compared to trimethylsilyl analogs, particularly under both acidic and basic conditions [17] [16]. Introduction typically employs tert-butyldimethylsilyl chloride with imidazole in dimethylformamide, while removal utilizes tetrabutylammonium fluoride in tetrahydrofuran at temperatures between 0 and 25 degrees Celsius [16] [18].

Acyl Protection Strategies

Acetyl groups represent cost-effective protection for hydroxyl functionalities, particularly suitable for industrial applications [16] [19]. Introduction occurs through treatment with acetic anhydride in pyridine at 0 degrees Celsius, while removal employs aqueous ammonia or sodium hydroxide solutions [19]. The acetyl protecting group demonstrates excellent stability under acidic conditions but readily cleaves under basic conditions [19].

Benzoyl protection offers enhanced stability compared to acetyl groups, particularly toward nucleophilic attack [19]. The benzoyl group typically requires more forcing conditions for removal, utilizing sodium hydroxide in methanol under reflux conditions [20]. This protecting group strategy proves particularly valuable when selective deprotection sequences are required [19].

Ether Protection Methods

Benzyl ethers provide robust protection for phenolic hydroxyl groups, demonstrating excellent stability under most reaction conditions [20] [19]. Introduction employs benzyl bromide with potassium carbonate in dimethylformamide, while removal utilizes catalytic hydrogenation with palladium on carbon or boron trichloride treatment [20] [19].

Methoxymethyl protection offers electronic selectivity advantages, particularly for differentiating between hydroxyl groups in different electronic environments [19]. The methoxymethyl group demonstrates moderate acid lability, enabling selective removal under controlled conditions [19].

Large-Scale Industrial Production Challenges

Scale-Up Technical Issues

Heat transfer limitations represent a critical challenge in large-scale amidation processes [8]. The exothermic nature of many amidation reactions requires careful temperature control to prevent thermal runaway and maintain product quality [10] [23]. Continuous flow reactors have emerged as a solution for large-scale production, enhancing heat transfer efficiency and reaction control compared to traditional batch processes .

Mixing efficiency becomes increasingly problematic as reactor volumes increase, particularly for heterogeneous reaction systems [23]. Computational fluid dynamics modeling and pilot plant studies prove essential for successful scale-up, enabling optimization of reactor design and operating conditions [23]. The implementation of statistical process control and in-line monitoring systems helps maintain batch-to-batch consistency at industrial scales [23].

Economic and Regulatory Factors

Raw material cost fluctuations present ongoing challenges for industrial benzamide production [24] [8]. The specialty chemical nature of 3,5-dihydroxybenzamide precursors results in substantial procurement costs, affecting overall profit margins [24]. Supply chain disruptions further exacerbate these challenges, necessitating long-term supplier contracts and alternative sourcing strategies [24].

Quality control requirements become increasingly stringent for pharmaceutical-grade materials, requiring comprehensive impurity profiling and robust analytical methods [25] [23]. Regulatory approval processes demand extensive documentation and compliance with Food and Drug Administration and European Medicines Agency guidelines [23]. Early regulatory consultation and robust documentation systems prove essential for successful market entry [23].

The development of cost-effective solutions requires investment in process intensification technologies and energy integration systems [8] [23]. Solvent recovery and waste heat utilization represent important economic factors in large-scale operations [23]. Process analytical technology implementation enables real-time monitoring and control, improving both efficiency and product quality while reducing operating costs [25] [23].

| Table 1: Synthetic Methodologies for 3,5-Dihydroxybenzamide | |||||||

|---|---|---|---|---|---|---|---|

| Method | Starting Material | Key Reagents | Temperature (°C) | Reaction Time | Yield (%) | Environmental Impact | Scalability |

| Classical Acid Chloride Route | 3,5-Dihydroxybenzoic acid | Thionyl chloride, Ammonia | 0-80 | 2-6 hours | 70-85 | High (Hydrogen chloride waste) | Good |

| Direct Esterification-Amidation | Benzoic acid | Methanol, Cation exchange resin, Ammonia | 25-80 | 24 hours | 63-79 | Moderate | Excellent |

| Microwave-Assisted Hydrolysis | Benzamide (reverse) | Sulfuric acid, microwave | 100 | 7-10 minutes | 99 | Low | Limited |

| Thermal Amidation | 3,5-Dihydroxybenzoic acid | Urea, boric acid | 180-185 | 2.5 hours | 65-75 | Moderate | Good |

| Coupling Reagent Method | 3,5-Dihydroxybenzoic acid | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 4-Dimethylaminopyridine, 1-Hydroxybenzotriazole | 0-25 | 16-24 hours | 72-88 | Low-Moderate | Moderate |

| Green Chemistry Silica-Catalyzed | 3,5-Dihydroxybenzoic acid | Silica gel, microwave | 140-160 | 30 minutes | 80-95 | Very Low | Good |

| Table 2: Protective Group Strategies for Hydroxyl Functionalities | ||||||

|---|---|---|---|---|---|---|

| Protecting Group | Introduction Conditions | Stability | Removal Conditions | Selectivity | Cost | Industrial Viability |

| Trimethylsilyl | Trimethylsilyl chloride, Triethylamine, 25°C | Low (acid labile) | Tetrabutylammonium fluoride, Tetrahydrofuran or dilute Hydrogen chloride | Poor (both hydroxyl groups) | Low | Limited |

| tert-Butyldimethylsilyl | tert-Butyldimethylsilyl chloride, imidazole, Dimethylformamide | High (acid/base stable) | Tetrabutylammonium fluoride, Tetrahydrofuran, 0-25°C | Good (steric control) | Moderate | Good |

| Acetyl | Acetic anhydride, pyridine, 0°C | Moderate (base labile) | Aqueous ammonia or Sodium hydroxide | Poor (both hydroxyl groups) | Very Low | Excellent |

| Benzyl | Benzyl bromide, Potassium carbonate, Dimethylformamide | High (reduction labile) | Hydrogen with Palladium on carbon or Boron trichloride | Moderate | Low | Moderate |

| Methoxymethyl | Methoxymethyl chloride, Diisopropylethylamine, Dichloromethane | Moderate (acid labile) | Hydrogen chloride, Methanol, reflux | Good (electronic control) | Moderate | Good |

| Table 3: Large-Scale Industrial Production Challenges | ||||

|---|---|---|---|---|

| Challenge Category | Specific Issues | Impact Severity | Mitigation Strategies | Implementation Cost |

| Raw Material Costs | Fluctuating precursor prices, supply chain disruptions | High | Long-term contracts, alternative suppliers | Low |

| Process Safety | Handling of acid chlorides, exothermic reactions | Very High | Continuous flow reactors, automated systems | High |

| Environmental Compliance | Solvent emissions, wastewater treatment | High | Green solvents, closed-loop processes | Moderate |

| Quality Control | Impurity profiles, batch-to-batch consistency | Moderate | In-line monitoring, statistical process control | Moderate |

| Scale-Up Issues | Heat transfer limitations, mixing efficiency | High | Pilot plant studies, computational fluid dynamics modeling | High |

| Waste Management | Solvent recovery, solid waste disposal | Moderate | Solvent recycling, incineration with heat recovery | Moderate |

| Energy Consumption | High temperature requirements, cooling costs | Moderate | Process intensification, heat integration | High |

| Regulatory Approval | Food and Drug Administration/European Medicines Agency compliance, documentation requirements | High | Early regulatory consultation, robust documentation | Low |

XLogP3

UNII

GHS Hazard Statements

H302 (88.37%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (11.63%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (88.37%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant